molecular formula C14H15Cl2N3O B2782871 N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide CAS No. 882750-11-0

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide

Cat. No.: B2782871
CAS No.: 882750-11-0
M. Wt: 312.19
InChI Key: LSXNGXGXXZVBNO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole ring, a tert-butyl group, and a dichlorovinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dichlorovinyl Group: The dichlorovinyl group can be introduced through a halogenation reaction, where a vinyl group is treated with chlorine gas or a chlorinating agent.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation, using tert-butyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N-(2-chlorovinyl)-1H-1,3-benzimidazole-1-carboxamide
  • N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxylate
  • N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-sulfonamide

Uniqueness

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-tert-butyl-N-(2,2-dichloroethenyl)benzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-14(2,3)19(8-12(15)16)13(20)18-9-17-10-6-4-5-7-11(10)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXNGXGXXZVBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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